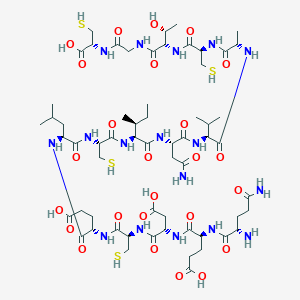
5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile, also known as BMPCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPCN belongs to the class of pyrazine derivatives, which are widely used in the synthesis of organic compounds.
Mechanism Of Action
The mechanism of action of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile is not well understood. However, it is believed that 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile acts as a nucleophile, which can react with various electrophilic species, such as alkyl halides and carbonyl compounds. This reaction can lead to the formation of new organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile. However, some studies have suggested that 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile may have potential applications in the field of medicine. For example, 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile has been shown to exhibit antibacterial activity against various bacterial strains.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile is its versatility and ease of synthesis. 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile can be synthesized using simple and inexpensive reagents, making it a cost-effective option for various laboratory experiments. However, one of the limitations of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile. One of the potential applications of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile is in the field of drug discovery. 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile and its derivatives can be used as scaffolds for the synthesis of new organic compounds with potential therapeutic applications. Additionally, 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile can be used as a precursor for the synthesis of new MOFs and coordination polymers with potential applications in gas storage, catalysis, and sensing.
Synthesis Methods
The synthesis of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile involves the reaction of 2,3-dicyano-5,6-diaminopyrazine with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a specific temperature and pressure. The product is then purified using various techniques, such as recrystallization or column chromatography.
Scientific Research Applications
5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile has been used as a building block for the synthesis of various organic compounds, such as pyrazine-containing polymers and heterocyclic compounds. In the field of materials science, 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
properties
CAS RN |
150960-06-8 |
|---|---|
Product Name |
5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile |
Molecular Formula |
C8H8N6 |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
5,6-bis(methylamino)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H8N6/c1-11-7-8(12-2)14-6(4-10)5(3-9)13-7/h1-2H3,(H,11,13)(H,12,14) |
InChI Key |
XDOWVDGOBFAXGR-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=C(N=C1NC)C#N)C#N |
Canonical SMILES |
CNC1=NC(=C(N=C1NC)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















